molecular formula C6H12S B13311985 2,2-Dimethylcyclobutane-1-thiol

2,2-Dimethylcyclobutane-1-thiol

Cat. No.: B13311985
M. Wt: 116.23 g/mol
InChI Key: VYHQGJQALBAFRZ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutane-1-thiol (molecular formula: C₆H₁₀S, molecular weight: 114.21 g/mol) is a bicyclic organosulfur compound featuring a strained cyclobutane ring with two methyl substituents at the 2-position and a thiol (-SH) group at the 1-position. The cyclobutane ring introduces significant ring strain (~110 kJ/mol), which influences its chemical reactivity and physical properties. Thiols are known for their strong odor and nucleophilic character due to the polarizable sulfur atom. This compound is of interest in organic synthesis and materials science, particularly in studying strain-driven reactions and sulfur-containing frameworks.

Properties

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2,2-dimethylcyclobutane-1-thiol

InChI

InChI=1S/C6H12S/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3

InChI Key

VYHQGJQALBAFRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclobutane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclobutanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclobutane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylcyclobutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclobutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural or functional similarities:

2-Methylbutane-1-thiol
  • Molecular Formula : C₅H₁₂S
  • Molecular Weight : 104.21 g/mol
  • CAS Registry Number : 1878-18-8
  • Key Features : A branched aliphatic thiol with a terminal -SH group.

Comparison :

  • Ring Strain : Unlike 2,2-Dimethylcyclobutane-1-thiol, 2-methylbutane-1-thiol lacks a cyclic structure, eliminating ring strain. This results in greater thermal stability for the linear compound .
  • Reactivity : The linear structure of 2-methylbutane-1-thiol allows for easier nucleophilic attack at the thiol group compared to the sterically hindered cyclobutane derivative.
  • Physical Properties : Linear thiols generally exhibit lower boiling points due to reduced molecular rigidity and weaker intermolecular interactions compared to cyclic analogs.
(1-Methylethenyl)cyclobutane
  • Molecular Formula : C₇H₁₂
  • Molecular Weight : 96.17 g/mol
  • CAS Registry Number : 3019-22-5

Comparison :

  • Functional Group : The absence of a thiol group in (1-methylethenyl)cyclobutane eliminates sulfur-based reactivity (e.g., oxidation to disulfides or nucleophilic substitution).

Data Table: Key Parameters of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group Ring Strain (kJ/mol)
This compound C₆H₁₀S 114.21 Not Available Thiol (-SH) ~110 (estimated)
2-Methylbutane-1-thiol C₅H₁₂S 104.21 1878-18-8 Thiol (-SH) None
(1-Methylethenyl)cyclobutane C₇H₁₂ 96.17 3019-22-5 Alkene ~110 (estimated)

Research Findings and Trends

Reactivity : Cyclic thiols like this compound demonstrate slower reaction kinetics in nucleophilic substitutions compared to linear analogs due to steric hindrance and ring strain .

Thermal Stability : Cyclobutane derivatives are prone to ring-opening reactions under thermal stress, whereas linear thiols decompose via C-S bond cleavage .

Spectroscopic Profiles : The thiol group in this compound shows a distinct S-H stretching frequency (~2550 cm⁻¹ in IR), absent in hydrocarbon analogs like (1-methylethenyl)cyclobutane.

Biological Activity

2,2-Dimethylcyclobutane-1-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, providing a comprehensive overview of its significance in scientific research.

Molecular Characteristics

PropertyDetails
Molecular FormulaC6_6H12_{12}S
Molecular Weight116.23 g/mol
IUPAC NameThis compound
InChI KeyVYHQGJQALBAFRZ-UHFFFAOYSA-N
Canonical SMILESCC1(CCC1S)C

The compound features a cyclobutane ring with two methyl groups at the 2-position and a thiol (-SH) group at the 1-position. This unique structure influences its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with electrophilic centers in biomolecules. This interaction can lead to various biological effects, including:

  • Redox Reactions : The thiol group can participate in redox reactions, influencing cellular pathways.
  • Covalent Modifications : It may modify proteins and enzymes through thiolation, potentially altering their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains.
  • Antioxidant Properties : The ability of thiols to scavenge free radicals suggests potential antioxidant effects, which could be beneficial in mitigating oxidative stress in cells.

Antimicrobial Studies

One study explored the antibacterial effects of various thiols, including this compound. The results demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was proposed to involve disruption of bacterial cell membranes due to the formation of disulfides and other reactive sulfur species .

Antioxidant Activity

In vitro assays have indicated that this compound can reduce oxidative stress markers in cultured cells. The compound was found to lower levels of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent . This property could have implications for therapeutic applications in diseases characterized by oxidative damage.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
Cyclobutane-1-thiolLacks methyl groups at the 2-positionLimited biological activity
2-Methylcyclobutane-1-thiolContains one methyl group at the 2-positionModerate activity
3-ThiopropanolDifferent structure; linear vs cyclicEstablished antimicrobial properties

The presence of two methyl groups in this compound enhances its stability and reactivity compared to its analogs.

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